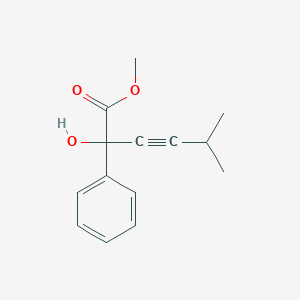
Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate is an organic compound with a complex structure that includes a phenyl group, a hydroxyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate typically involves multi-step organic reactions. One common method includes the alkylation of a phenylacetylene derivative followed by esterification. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amides, esters.
Scientific Research Applications
Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The phenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Methyl 2-hydroxy-5-methylhex-3-ynoate: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Methyl 2-hydroxy-2-phenylhex-3-ynoate: Similar structure but without the methyl group at the 5-position, affecting its steric and electronic properties.
Uniqueness: Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate is unique due to the combination of its functional groups and the presence of both a phenyl and a methyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92956-87-1 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate |
InChI |
InChI=1S/C14H16O3/c1-11(2)9-10-14(16,13(15)17-3)12-7-5-4-6-8-12/h4-8,11,16H,1-3H3 |
InChI Key |
OWFCFQYRLBZOII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC(C1=CC=CC=C1)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















